1-Methyl-2,3-dihydro-1H-borole 1-Methyl-2,3-dihydro-1H-borole
Brand Name: Vulcanchem
CAS No.: 102618-33-7
VCID: VC18838316
InChI: InChI=1S/C5H9B/c1-6-4-2-3-5-6/h2,4H,3,5H2,1H3
SMILES:
Molecular Formula: C5H9B
Molecular Weight: 79.94 g/mol

1-Methyl-2,3-dihydro-1H-borole

CAS No.: 102618-33-7

Cat. No.: VC18838316

Molecular Formula: C5H9B

Molecular Weight: 79.94 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2,3-dihydro-1H-borole - 102618-33-7

Specification

CAS No. 102618-33-7
Molecular Formula C5H9B
Molecular Weight 79.94 g/mol
IUPAC Name 1-methyl-2,3-dihydroborole
Standard InChI InChI=1S/C5H9B/c1-6-4-2-3-5-6/h2,4H,3,5H2,1H3
Standard InChI Key ZSMSKWKJBLDXDE-UHFFFAOYSA-N
Canonical SMILES B1(CCC=C1)C

Introduction

Molecular and Structural Characteristics

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the electronic environment of 1-methyl-2,3-dihydro-1H-borole. The ¹¹B NMR signal for related boroles typically appears in the range of δ 50–70 ppm, consistent with three-coordinate boron centers . For example, the transmetalation product 4-butyl-2,3-dihydro-5-phenyl-1-fluoro-1H-borole exhibits a ¹¹B NMR signal at δ 62.5 ppm . Additionally, ¹H NMR spectra reveal distinct resonances for the methyl group (δ ~1.2 ppm) and olefinic protons (δ ~5.5–6.0 ppm) .

Synthetic Methodologies

Transmetalation of Aluminacarbocycles

A prominent route to 1-methyl-2,3-dihydro-1H-borole involves the transmetalation of aluminacarbocycles with boron halides. This method, catalyzed by Cp₂ZrCl₂, enables the transfer of a boron atom from reagents such as BF₃·Et₂O, BCl₃, or BBr₃ to preformed aluminacyclic intermediates . For instance, reacting Al(C₄H₆)₃ with BF₃·Et₂O at –60°C in tetrahydrofuran (THF) yields 1-methyl-2,3-dihydro-1H-borole derivatives in moderate yields (e.g., 52% for 4-butyl-5-phenyl-1-fluoro variant) . The use of THF stabilizes the product via donor-acceptor complexes, preventing thermal decomposition during purification.

Magnesium-Diene Addition Strategies

Alternative syntheses employ magnesium-diene adducts derived from dienes like isoprene or 2,3-dimethylbutadiene. Treatment with boron halides such as BCl₂(NR₂) (R = Me, Et, iPr) generates C-substituted 2,5-dihydro-1H-boroles . For example, reacting 1,3-pentadiene with Mg/BCl₂(NMe₂) in THF produces 2-methyl-2,5-dihydro-1H-borole (2-MeC₄H₅BNMe₂) with high regioselectivity . This method benefits from mild conditions and compatibility with diverse substituents.

Electronic Properties and Anti-Aromaticity

Anti-Aromatic Character

Boroles, including 1-methyl-2,3-dihydro-1H-borole, exhibit anti-aromaticity due to their 4π-electron systems. Nucleus-independent chemical shift (NICS) calculations for related boroles reveal pronounced paratropic ring currents, with NICS(–1/+1) values exceeding 24 ppm . For instance, benzene-fused boroles like 1-boraindene show NICS values of 26.88 ppm, indicative of stronger anti-aromaticity compared to non-fused analogues . The methyl substituent in 1-methyl-2,3-dihydro-1H-borole may slightly modulate this effect through steric and electronic interactions.

Lewis Acidity

The boron center in 1-methyl-2,3-dihydro-1H-borole acts as a strong Lewis acid, forming stable adducts with Lewis bases such as THF, pyridine, and triethylphosphine oxide (Et₃PO) . Adduct formation shifts the ¹¹B NMR signal upfield (e.g., δ 10–20 ppm for four-coordinate boron), confirming coordination . These interactions are reversible under vacuum, enabling the recovery of the parent borole .

Reactivity and Functionalization

Ring-Expansion Reactions

1-Methyl-2,3-dihydro-1H-borole undergoes ring-expansion reactions with organic azides, yielding BN-naphthalenes via nitrogen-atom insertion . For example, reaction with PhN₃ produces a BN-fused heterocycle, a transformation driven by the relief of anti-aromatic strain. This reactivity parallels that of other boroles, underscoring their utility in constructing boron-nitrogen frameworks.

Halogenation and Cross-Coupling

Electrophilic halogenation at the boron center (e.g., using X₂ or HX) generates 1-halo-1H-boroles, which serve as intermediates in cross-coupling reactions . For instance, 1-bromo derivatives form stable THF complexes (10a–c·THF) that resist decomposition during distillation . These halogenated species are precursors to boronic esters and other functionalized materials.

Applications in Organic Synthesis

Steroid Functionalization

1-Methyl-2,3-dihydro-1H-borole derivatives have been employed to introduce borolan fragments into steroid skeletons . This modification enhances the bioavailability and metabolic stability of steroid-based pharmaceuticals, leveraging boron’s ability to mimic carbon in bioactive molecules.

Polymer and Material Science

The anti-aromatic and electron-deficient nature of 1-methyl-2,3-dihydro-1H-borole makes it a candidate for conductive polymers and organic semiconductors. Its incorporation into π-conjugated systems could tune electronic properties for optoelectronic applications.

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